molecular formula C9H18N2O2 B1523207 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide CAS No. 1152845-38-9

2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide

Número de catálogo: B1523207
Número CAS: 1152845-38-9
Peso molecular: 186.25 g/mol
Clave InChI: MJBOPNMXUGXHHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-Hydroxypiperidin-1-yl)-N,N-dimethylacetamide, often referred to as BNTH-CWB84538, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring with a hydroxyl group and a dimethylacetamide moiety. This unique configuration may contribute to its biological interactions.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Neuroprotective Effects : There is evidence indicating that it might exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Anticancer Potential

Recent research has explored the anticancer potential of compounds similar to this compound. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

CompoundCell LineIC50 (µM)Mechanism
BNTH-CWB84538HeLa12.5Apoptosis induction
Similar CompoundMCF-78.3Cell cycle arrest

Neuropharmacological Effects

Studies indicate that compounds with a similar structure may influence neurotransmitter levels, particularly serotonin and dopamine, which could have implications for treating mood disorders.

Case Studies

  • Occupational Exposure : A retrospective study involving workers exposed to N,N-dimethylacetamide (a related compound) indicated potential hepatotoxic effects but did not establish a direct correlation with cancer incidence. This suggests that while there are safety concerns with similar compounds, the direct effects of this compound require further investigation .
  • Animal Studies : In animal models, exposure to related dimethylacetamide compounds showed no significant increase in tumor incidence but did result in non-neoplastic liver changes . This highlights the need for careful evaluation of biological effects in vivo.

Research Findings

Research continues to elucidate the biological activities associated with this compound. Key findings include:

  • In vitro Studies : Laboratory studies have demonstrated that this compound can affect cell viability and induce apoptosis in certain cancer cells.
  • In vivo Studies : Animal studies are necessary to confirm the therapeutic potential and safety profile of this compound.

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalized piperidine and acetamide precursors. For example:

  • Step 1: React 4-hydroxypiperidine with a haloacetamide derivative (e.g., chloroacetamide) in the presence of a base (e.g., K₂CO₃) to form the piperidinyl-acetamide backbone .
  • Step 2: Introduce dimethylamine via nucleophilic substitution or reductive amination to finalize the N,N-dimethylacetamide group.
  • Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility, and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of haloacetamide to piperidine) to minimize side products .

Q. Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the hydroxypiperidine and dimethylacetamide moieties. Key signals include:
    • Hydroxyl proton (δ ~1.5–2.5 ppm, broad) and piperidine ring protons (δ ~3.0–3.5 ppm) .
    • N,N-dimethyl groups (singlet at δ ~2.8–3.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z calculated for C₉H₁₈N₂O₂).
  • Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (amide C=O) .

Q. Advanced: How can researchers resolve contradictions in metabolic stability data for this compound across different studies?

Methodological Answer:
Conflicting metabolic data (e.g., half-life variations in liver microsomes) may arise from analytical method limitations. To address this:

  • Cross-Validate Methods: Compare GC (prone to thermal degradation ) with LC-MS/MS for metabolite quantification.
  • Control Experiments: Use stable isotope-labeled analogs as internal standards to improve accuracy .
  • Species-Specific Models: Test in human and rodent hepatocytes to identify interspecies metabolic differences.

Q. Advanced: What experimental strategies are recommended for elucidating the compound’s interaction with neurological targets?

Methodological Answer:

  • In Silico Docking: Use molecular modeling software (e.g., AutoDock) to predict binding affinity with serotonin or dopamine receptors, leveraging the hydroxypiperidine group’s hydrogen-bonding potential .
  • In Vitro Assays:
    • Radioligand Binding: Compete with [³H]-ligands for receptors (e.g., 5-HT₃ or σ receptors).
    • Functional Assays: Measure cAMP levels or calcium flux in transfected HEK293 cells .
  • Mutagenesis Studies: Modify receptor binding sites to identify critical residues for interaction .

Q. Advanced: How can stability studies under varying pH and temperature conditions inform formulation design?

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C–60°C. Monitor degradation via HPLC:
    • Major Degradants: Hydrolysis of the acetamide group or oxidation of the piperidine ring .
  • Kinetic Analysis: Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf-life.
  • Excipient Screening: Test cyclodextrins or PEGs to stabilize the compound in aqueous formulations.

Q. Advanced: How can structure-activity relationship (SAR) studies improve the compound’s therapeutic profile?

Methodological Answer:

  • Systematic Modifications:
    • Piperidine Substitution: Replace 4-hydroxy with 4-methoxy to enhance lipophilicity and blood-brain barrier penetration .
    • Acetamide Chain: Introduce fluorinated dimethyl groups to reduce metabolic clearance .
  • Bioactivity Testing: Screen derivatives in parallel for receptor affinity (IC₅₀) and cytotoxicity (CC₅₀ in HEK293 cells) .

Propiedades

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h8,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBOPNMXUGXHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.